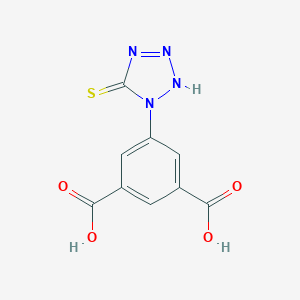

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid

Descripción general

Descripción

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid is a complex organic compound characterized by the presence of a benzenedicarboxylic acid core substituted with a tetrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid typically involves the reaction of 1,3-benzenedicarboxylic acid with a tetrazole derivative under specific conditions. The reaction often requires the use of a catalyst and controlled temperature to ensure the formation of the desired product. The exact synthetic route may vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the tetrazole ring.

Substitution: The compound can undergo substitution reactions where functional groups on the benzenedicarboxylic acid core are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to modified tetrazole compounds.

Aplicaciones Científicas De Investigación

Coordination Chemistry

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. These structures are significant for their unique properties, including luminescence and magnetic behavior.

Case Study: Metal Coordination

Research has demonstrated that this compound can coordinate with transition metals such as zinc (Zn), cadmium (Cd), and manganese (Mn) to form stable complexes. For instance, a study synthesized several transition metal coordination polymers which exhibited distinct structural characteristics and photoluminescent properties at room temperature .

Material Science

The compound is used in the development of porous materials, specifically MOFs that have applications in gas storage and separation.

Table 1: Gas Adsorption Properties of MOFs Derived from this compound

| Metal Ion | Framework Type | Gas Adsorption Capacity | Selectivity |

|---|---|---|---|

| Cu(II) | 3D Framework | High for CO₂ and O₂ | O₂ over H₂ |

| Zn(II) | 2D Layers | Moderate for N₂ | CO₂ over CH₄ |

| Cd(II) | Strip-Shaped | Significant for CH₄ | N/A |

These MOFs display promising capabilities for gas adsorption, making them suitable candidates for applications in environmental remediation and industrial gas separation processes .

Biochemical Applications

In biochemistry, this compound interacts with various biomolecules, influencing cellular processes such as metal ion homeostasis and oxidative stress response.

Case Study: Cellular Interaction

Studies indicate that this compound can modulate cell signaling pathways by forming stable complexes with metal ions like zinc and manganese. These interactions can affect gene expression related to oxidative stress responses, suggesting potential therapeutic applications in oxidative stress-related diseases .

Drug Delivery Systems

The ability of this compound to form stable coordination complexes opens avenues for its use in drug delivery systems. Its properties allow it to encapsulate therapeutic agents, enhancing their stability and bioavailability.

Table 2: Potential Applications in Drug Delivery

| Application Area | Mechanism |

|---|---|

| Cancer Therapy | Targeted delivery of chemotherapeutics |

| Antimicrobial Agents | Encapsulation of antibiotics |

| Gene Therapy | Delivery of nucleic acids |

Research is ongoing to explore these applications further, focusing on optimizing the drug release profiles and targeting mechanisms .

Mecanismo De Acción

The mechanism of action of 5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-1H-pyrrol-1-yl)-: Another derivative of benzenedicarboxylic acid with a pyrrole ring instead of a tetrazole ring.

1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-: A similar compound with a different substitution pattern on the tetrazole ring.

Uniqueness

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid is unique due to the presence of the thioxo group on the tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid (CAS No. 15909-94-1) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₆N₄O₄S

- Molecular Weight : 266.23 g/mol

- Melting Point : 218 °C (decomposes)

- Boiling Point : 539.4 °C at 760 mmHg

- Density : 1.85 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include the formation of tetrazole rings and subsequent functionalization at the isophthalic acid moiety. The detailed synthetic pathways have been documented in various studies, emphasizing the importance of optimizing reaction conditions to yield high-purity products.

Research indicates that this compound may interact with several biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural similarity to other known ligands suggests potential interactions with protein kinase C (PKC) and other related pathways.

Antioxidant Properties

A study highlighted that derivatives of isophthalic acid exhibit antioxidant properties, which could be attributed to the presence of mercapto and tetrazole groups in the structure. These properties may play a role in reducing oxidative stress within cells, which is crucial for preventing cellular damage and inflammation .

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound can reduce inflammatory responses by inhibiting lipoxygenase activity, a key enzyme in the inflammatory pathway. This suggests a potential therapeutic application in treating conditions characterized by excessive inflammation .

Case Study 1: Inhibition of Protein Kinase C

A significant study demonstrated that derivatives of isophthalic acid could effectively displace radiolabeled phorbol esters from PKC, indicating their potential as PKC inhibitors. The most promising compounds showed Ki values ranging from 200 to 900 nM, suggesting moderate potency . This finding opens avenues for further research into the development of PKC-targeting drugs.

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing various derivatives, it was found that certain modifications to the isophthalic structure enhanced antioxidant activity significantly. These modifications included the introduction of mercapto groups, which are known to scavenge free radicals effectively .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₄O₄S |

| Molecular Weight | 266.23 g/mol |

| Melting Point | 218 °C (decomposes) |

| Boiling Point | 539.4 °C |

| Density | 1.85 g/cm³ |

| pKa | 3.23 |

Propiedades

IUPAC Name |

5-(5-sulfanylidene-2H-tetrazol-1-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4S/c14-7(15)4-1-5(8(16)17)3-6(2-4)13-9(18)10-11-12-13/h1-3H,(H,14,15)(H,16,17)(H,10,12,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGZJSKVCIUYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N2C(=S)N=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065971 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15909-94-1 | |

| Record name | 5-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15909-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015909941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-mercapto-1H-tetrazol-1-yl)isophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.